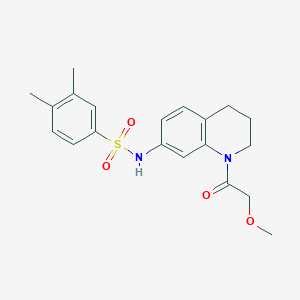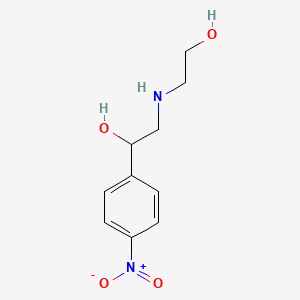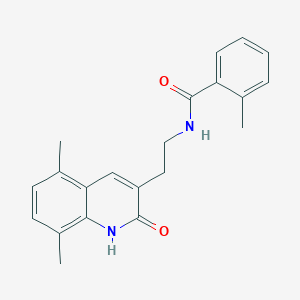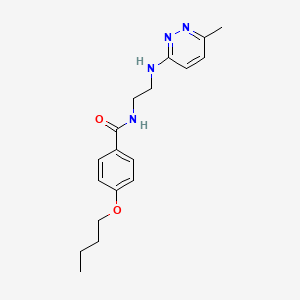
4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide” is a chemical compound with the molecular formula C18H24N4O2 . This compound is a versatile material that finds applications in various scientific research fields due to its unique properties and molecular structure. Its diverse uses include drug discovery, material synthesis, and biological studies.
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, can be achieved through direct condensation of carboxylic acids and amines . A series of novel 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups contributing to its unique properties . The structure includes a pyridazinone ring, which is a derivative of pyridazine containing nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C18H24N4O2 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis Methodologies and Compound Development
- Innovative Synthesis Routes : Studies have explored new synthesis routes for benzamide-based compounds showing remarkable activity against viruses such as the avian influenza virus. These methods include reactions of benzoyl isothiocyanate with malononitrile and subsequent reactions to produce novel compounds with significant antiviral activities (Hebishy et al., 2020).
- Practical Synthesis of Antagonists : Practical methods for synthesizing orally active antagonists, such as CCR5 antagonists, have been developed. These methods involve esterification, Claisen type reactions, and hydrolysis to produce compounds with potential therapeutic applications (Ikemoto et al., 2005).
- Antimicrobial Activities of New Derivatives : The synthesis and investigation of new 1,2,4-triazole derivatives and their antimicrobial activities highlight the potential of benzamide-related compounds in combating microbial infections. These compounds exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).
Chemical Structure and Properties Analysis
- Structural Characterization : The characterization and analysis of newly synthesized compounds, including their mass spectrometry and fragmentation patterns, provide insights into their potential applications in scientific research. Derivatives prepared from N-linked glycans, for instance, have been studied for their electrospray and collision-induced dissociation fragmentation spectra, offering valuable information on their structure and potential uses (Harvey, 2000).
Potential Therapeutic Applications
- Anticancer and Anti-Inflammatory Agents : Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown these derivatives to possess significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Exploring Chemical Interactions and Effects
- Mechanism of Action Studies : The study of the CCR5 receptor-based mechanism of action of specific antagonists provides a deeper understanding of how these compounds interact with biological targets, offering insights that could inform the development of new therapeutic strategies (Watson et al., 2005).
properties
IUPAC Name |
4-butoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-4-13-24-16-8-6-15(7-9-16)18(23)20-12-11-19-17-10-5-14(2)21-22-17/h5-10H,3-4,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAXNSEQXRXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2539265.png)
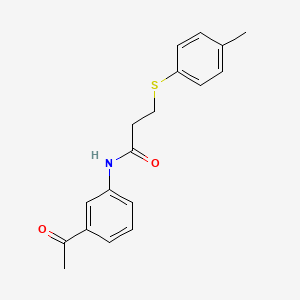
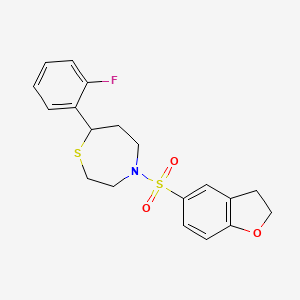
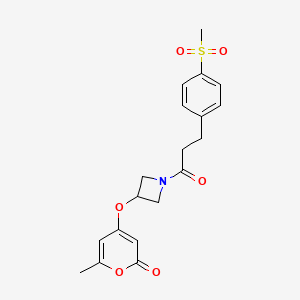
![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)
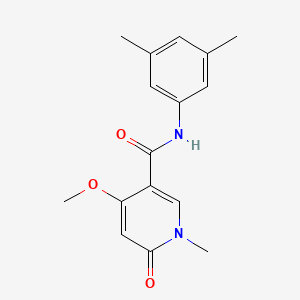
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)
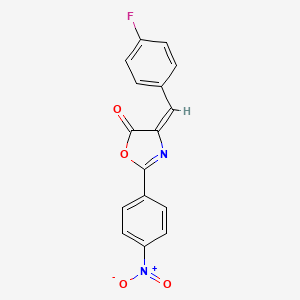
![5-Bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2539281.png)
